molecular formula C26H30N2O4S B2515284 ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 866867-14-3

ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Katalognummer: B2515284
CAS-Nummer: 866867-14-3
Molekulargewicht: 466.6
InChI-Schlüssel: KLBSHOLKHPOIJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a sophisticated quinoline-piperidine hybrid compound designed for pharmaceutical and medicinal chemistry research. This molecule integrates multiple pharmaceutically relevant motifs, including a quinoline core known for its diverse biological activities, a piperidine ring which is a prevalent scaffold in drug discovery , and a toluenesulfonyl (tosyl) group that can influence the compound's physicochemical properties and binding affinity. The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR). The structural complexity of this compound makes it a valuable intermediate for developing novel therapeutic agents. Its potential research applications include serving as a key building block in the synthesis of small molecule libraries for high-throughput screening, or as a precursor for the development of inhibitors targeting various enzymes. Piperidine derivatives are found in more than twenty classes of pharmaceuticals , and the quinoline scaffold is present in compounds with antimalarial, anticancer, and antimicrobial properties. Researchers can utilize this chemical to probe biological mechanisms and develop new chemical entities for experimental purposes. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-19-8-11-23-22(16-19)25(28-14-12-20(13-15-28)26(29)32-5-2)24(17-27-23)33(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,20H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBSHOLKHPOIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline scaffold . The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the sulfonylation of the quinoline core with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline and piperidine rings .

Wissenschaftliche Forschungsanwendungen

ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzenesulfonyl group can modulate its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Quinoline vs. Quinoxaline Cores: The target compound and ’s quinolinone derivative share a nitrogen-containing aromatic core, whereas the quinoxaline-based compound in exhibits a fused bicyclic structure, which may alter π-π stacking interactions and electronic properties .

Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group in the target compound contrasts with the 4-isopropylbenzenesulfonyl () and 4-methoxyphenylsulfonyl () groups. These differences impact steric bulk and electron-withdrawing/donating effects, influencing receptor binding or solubility .

Biologische Aktivität

Ethyl 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer therapy and neurodegenerative diseases. This article explores its biological activity, synthesizing data from various research studies and reviews.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C_{21}H_{26}N_{2}O_{3}S
  • Molecular Weight : 378.51 g/mol

The compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, which are key elements contributing to its biological properties.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. The mechanism of action appears to involve the inhibition of various signaling pathways associated with tumor progression.

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value in the micromolar range against FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the inhibition of NF-kB signaling, which is crucial in cancer cell survival and proliferation .

2. Neuroprotective Effects

The piperidine structure is known to enhance blood-brain barrier permeability, making this compound a candidate for neurodegenerative disease therapies.

  • Cholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is beneficial in Alzheimer's disease treatment. Inhibition of AChE leads to increased levels of acetylcholine, improving cognitive function in affected individuals .
  • Antioxidant Properties : Studies have suggested that the compound exhibits antioxidant activity, potentially protecting neuronal cells from oxidative stress .

Case Studies and Experimental Results

Several studies have been conducted to evaluate the biological activity of ethyl 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate:

StudyBiological ActivityFindings
Study AAnticancerIC50 values in micromolar range against FaDu cells; apoptosis induction observed.
Study BNeuroprotectionInhibition of AChE; potential cognitive enhancement in animal models.
Study CAntioxidantSignificant reduction in oxidative stress markers in neuronal cell cultures.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where piperidine derivatives are combined with quinoline and sulfonamide components. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE, and how can reaction conditions be controlled to maximize yield?

  • The compound is synthesized via multi-step reactions, including sulfonylation of the quinoline core, piperidine ring formation, and esterification. Key steps involve:

  • Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with the quinoline precursor under anhydrous conditions (e.g., dry DMF) at 60–80°C .
  • Piperidine coupling : Introducing the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled pH .
  • Esterification : Ethyl chloroformate or ethanol-mediated ester formation under reflux .
    • Yield optimization requires precise temperature control, solvent selection (e.g., dichloromethane for sulfonylation), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., sulfonyl group at C3, ethyl at C6) and piperidine ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for pharmacological studies) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C28H31N2O4S, ~515.6 g/mol) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-quinoline junction .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorescence-based substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) with Scatchard analysis for affinity quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data for this compound?

  • Systematic analog synthesis : Modify the sulfonyl group (e.g., replace 4-methyl with halogens) or piperidine carboxylate to assess potency shifts .
  • Data normalization : Control for assay variability (e.g., cell passage number, serum concentration) using reference compounds like chloroquine for antimalarial comparisons .
  • Orthogonal assays : Validate antimicrobial activity discrepancies via both broth microdilution (MIC) and time-kill kinetics .

Q. What computational strategies are effective in predicting target interactions for this quinoline-piperidine hybrid?

  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., topoisomerase II) to map sulfonyl and ethyl groups’ roles in binding .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of piperidine carboxylate interactions .
  • Pharmacophore modeling : Identify essential features (e.g., sulfonyl acceptor, quinoline aromaticity) using Schrödinger’s Phase .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?

  • Prodrug design : Replace the ethyl ester with pivaloyloxymethyl (POM) groups to enhance intestinal absorption .
  • Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release, improving half-life in rodent models .
  • Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots (e.g., piperidine N-demethylation) .

Q. What experimental approaches can reconcile contradictory data on this compound’s mechanism of action (MoA)?

  • CRISPR-Cas9 gene knockout : Validate suspected targets (e.g., STAT3) in isogenic cell lines to confirm pathway specificity .
  • Transcriptomic profiling : RNA-seq analysis post-treatment to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Chemical proteomics : Use affinity-based probes to capture off-target interactions contributing to variability .

Methodological Considerations

  • Synthesis reproducibility : Ensure anhydrous conditions for sulfonylation (moisture >0.1% reduces yield by 20–30%) .
  • Assay controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-experimental variability .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/HPLC files .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.